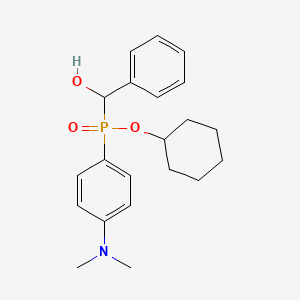

Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate

Description

Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate is a phosphinate ester characterized by three distinct substituents:

- A cyclohexyl ester group providing steric bulk and lipophilicity.

- A 4-(dimethylamino)phenyl group contributing electron-donating properties, which may enhance solubility in polar solvents or influence reactivity.

While direct data on this compound (e.g., CAS RN, molecular weight) is unavailable in the provided evidence, its structure can be inferred from its IUPAC name and compared to structurally related compounds documented in the literature.

Properties

IUPAC Name |

[cyclohexyloxy-[4-(dimethylamino)phenyl]phosphoryl]-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO3P/c1-22(2)18-13-15-20(16-14-18)26(24,25-19-11-7-4-8-12-19)21(23)17-9-5-3-6-10-17/h3,5-6,9-10,13-16,19,21,23H,4,7-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAYRNWARXLNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=CC=C2)O)OC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate involves several steps. Typically, the synthetic route includes the reaction of cyclohexyl phosphinate with 4-(dimethylamino)phenyl and hydroxy(phenyl)methyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods ensure consistent quality and supply of the compound for various applications.

Chemical Reactions Analysis

Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound's structural characteristics suggest potential therapeutic applications, particularly in targeting specific enzymes and receptors. The presence of the dimethylamino group is noteworthy, as it is commonly found in pharmaceuticals and can influence biological activity. Preliminary studies indicate that Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate may interact with cellular processes akin to those involving phosphate esters, which are crucial in many biological functions.

Case Study: Enzyme Interaction

Research has shown that phosphinate compounds can modulate enzyme activities. For instance, studies on similar compounds have revealed their potential as inhibitors of protein tyrosine phosphatases (PTPs), which play significant roles in cell signaling. A comparative analysis indicates that modifications to the phosphinate structure can enhance inhibitory potency against specific PTPs, suggesting a similar pathway for this compound.

Materials Science

Catalytic Applications

In materials science, this compound has been explored as a catalyst in organic reactions, including cross-coupling and polymerization. Its unique chemical properties allow it to facilitate reactions that are otherwise challenging.

| Application | Details |

|---|---|

| Cross-Coupling Reactions | Enhances coupling efficiency between organic substrates |

| Polymerization | Acts as a catalyst for synthesizing advanced polymers |

Material Development

The compound's versatility extends to the development of advanced materials with unique properties. Research into its application in coatings and composites has shown promising results, particularly in enhancing durability and resistance to environmental factors.

Biochemical Research

Biochemical Probing

this compound is also studied as a biochemical probe to investigate molecular interactions within cells. Its ability to bind selectively to specific targets makes it a valuable tool for understanding complex biochemical pathways.

Mechanism of Action

The interaction mechanisms involve binding to enzymes or receptors, modulating their activity. This modulation can influence various biochemical processes, making the compound relevant in drug discovery and development.

Mechanism of Action

The mechanism of action of Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key features of the target compound with two analogs derived from the evidence:

Key Differences and Implications

Substituent Effects: The brominated analog (CAS 578754-94-6) replaces the hydroxyphenylmethyl group in the target compound with a 4-bromophenyl group. Bromine’s electron-withdrawing nature may reduce solubility in polar solvents compared to the target compound’s hydroxyphenyl group, which can engage in hydrogen bonding . Cyclohexyl methylphosphonate (CAS 19408-84-5) features a methylphosphonate group instead of the phosphinate ester.

Molecular Weight and Bulk :

- The brominated analog’s higher molecular weight (452.32 g/mol vs. ~409.4 g/mol for the target compound) may impact pharmacokinetic properties, such as membrane permeability, if used in biological studies .

Commercial Availability: The brominated analog is available for research at 90% purity with a 3-week lead time, suggesting it is a specialty compound.

Biological Activity

Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate is a phosphinate compound notable for its complex structure, which includes a cyclohexyl group, a dimethylamino-phenyl moiety, and a hydroxymethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts.

Chemical Structure

The molecular formula of this compound is , with the following structural features:

- Cyclohexyl Group : Contributes to steric bulk and hydrophobic interactions.

- Dimethylamino Group : Enhances solubility and may facilitate interactions with biological targets.

- Hydroxymethyl Group : Potentially involved in hydrogen bonding and reactivity.

Antiviral Properties

Preliminary studies suggest that this compound may exhibit antiviral activity , a characteristic shared with some phosphinate compounds. The phosphinate group could mimic phosphate esters, which are crucial in various biological processes, including enzyme interactions and cellular signaling pathways.

The biological activity of this compound can be attributed to several factors:

- Phosphinate Group : May interact with enzymes similar to natural phosphate esters, influencing metabolic pathways.

- Dimethylamino Group : Known for enhancing bioactivity in pharmaceuticals due to its ability to form hydrogen bonds and interact with receptor sites.

Comparative Biological Activity

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dimethyl methylphosphonate | Phosphonate | Used as a precursor in chemical syntheses; less sterically hindered. |

| Phenyl methylphosphinate | Phosphinate | Exhibits different biological activities; often used in agricultural applications. |

| Triphenyl phosphate | Phosphate | Known for flame retardant properties; significantly bulkier structure affecting reactivity. |

This table highlights how this compound stands out due to its unique combination of functionalities, potentially enhancing its biological activity compared to simpler analogs.

Synthesis and Characterization

Research into the synthesis of this compound has revealed various methods, although detailed literature on its specific synthesis is limited. Characterization techniques such as NMR spectroscopy have been employed to confirm its structure .

Case Studies

While specific case studies focusing solely on this compound are sparse, related phosphinates have shown promise in therapeutic applications:

- Antioxidant Activity : Some phosphinates exhibit antioxidant properties, which could be relevant for developing therapeutic agents targeting oxidative stress-related diseases .

- Enzyme Interaction Studies : Investigations into how this compound interacts with various enzymes could provide insights into its pharmacological potential.

Future Directions

Further research is essential to elucidate the precise biological mechanisms of this compound. Areas for future investigation include:

- In vitro and In vivo Studies : To assess the efficacy and safety profile of this compound.

- Mechanistic Studies : To understand how the compound interacts at the molecular level with biological targets.

- Comparative Analyses : To evaluate its activity against established phosphinates and other pharmaceutical agents.

Q & A

Q. What are the established synthetic routes for Cyclohexyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate, and what critical reaction conditions ensure high yield and purity?

The compound is synthesized via nucleophilic substitution using (RP)-O-(-)-menthyl phenylphosphonite and N-benzyldiethylen-1-phenylethylamine. Key conditions include:

- Temperature : 80°C for 3 hours to ensure complete reaction.

- Purification : Sequential washing with petroleum ether to remove unreacted starting materials.

- Stereochemical control : Use of enantiomerically pure menthyl derivatives to dictate the RP configuration at the phosphorus center .

A simplified workflow table:

| Step | Reagent/Condition | Purpose | Outcome |

|---|---|---|---|

| 1 | (RP)-O-(-)-menthyl phenylphosphonite | Phosphorus donor | Establishes RP stereochemistry |

| 2 | N-Benzyldiethylen-1-phenylethylamine | Nucleophile | Introduces phenylamino-methyl group |

| 3 | Petroleum ether wash | Purification | Removes unreacted reagents |

Q. Which analytical techniques are most effective for structural characterization of this phosphinate compound?

- X-ray crystallography : Resolves absolute stereochemistry (e.g., P212121 space group, a = 5.8944 Å, b = 11.4875 Å, c = 43.795 Å) and confirms hydrogen-bonding networks .

- Flack parameter analysis : Determines absolute configuration (Flack parameter = -0.06 for 2164 Friedel pairs) .

- NMR spectroscopy : Identifies proton environments (e.g., cyclohexyl methyl groups and aromatic protons) .

Q. How does hydrogen bonding influence the crystalline packing of this compound?

The crystal lattice is stabilized by weak C9–H···O(phosphinate) interactions (2.60 Å, 148°), forming 1D chains along the a-axis. These interactions contribute to the compound’s low solubility in nonpolar solvents .

Advanced Research Questions

Q. What methodologies are employed to resolve stereochemical ambiguities in phosphinate derivatives?

- Chiral auxiliary approach : Use of enantiopure menthyl groups to control RP configuration at phosphorus.

- X-ray anomalous dispersion : Validates absolute configuration via refinement against Friedel pairs .

- Comparative crystallography : Contrasts with analogs (e.g., C7(R) and C9(S) configurations) to assign stereochemical priorities .

Q. How can computational modeling predict the reactivity of this compound in catalytic or ligand applications?

- DFT calculations : Model phosphorus-centered nucleophilicity and ligand-metal binding affinities.

- Molecular docking : Simulates interactions with transition metals (e.g., Pd or Rh) to assess catalytic potential, leveraging structural data from related phosphine ligands .

- Solvent-accessible surface analysis : Predicts solubility and stability based on crystal voids (73 ų in this compound) .

Q. What experimental strategies address contradictions in stereochemical assignments across studies?

- Cross-validation : Combine X-ray, NMR, and polarimetry to resolve discrepancies.

- Parameter refinement : Adjust Flack or Hooft parameters to reconcile conflicting stereochemical data .

- Synthetic replication : Reproduce reactions under varying conditions (e.g., solvent, temperature) to isolate stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.